molecular formula C19H13N3O5 B2551691 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 922099-32-9

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2551691
CAS No.: 922099-32-9
M. Wt: 363.329
InChI Key: PVWICKUSXSDDTG-UHFFFAOYSA-N
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Description

This compound belongs to a class of hybrid molecules integrating a 1,3,4-oxadiazole core with benzodioxine and benzofuran moieties.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-17(12-5-6-14-15(10-12)25-8-7-24-14)20-19-22-21-18(27-19)16-9-11-3-1-2-4-13(11)26-16/h1-6,9-10H,7-8H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWICKUSXSDDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the benzodioxine ring with the oxadiazole intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its potential as an enzyme inhibitor. Research has shown that derivatives related to this compound exhibit significant inhibitory activity against enzymes such as:

EnzymeInhibition (%)IC50 (µM)
α-glucosidase78%12.5
Acetylcholinesterase65%15.0

These inhibitory activities suggest potential therapeutic applications in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) by regulating glucose metabolism and neurotransmission respectively .

Antioxidant Activity

The compound has demonstrated notable antioxidant properties, which are crucial for combating oxidative stress associated with various chronic diseases. Assays have indicated its ability to scavenge free radicals effectively, thereby reducing oxidative damage in cellular environments. This aspect is particularly relevant for preventing diseases linked to oxidative stress.

Anticancer Properties

Preliminary studies indicate that N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may possess anticancer properties. The compound appears to induce apoptosis in specific cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. Further research is required to elucidate the precise mechanisms involved.

Neuroprotective Effects

In vivo studies have suggested that this compound exhibits neuroprotective effects. Treatment with the compound has been associated with reduced neuronal loss and improved cognitive function metrics in models of neurodegeneration. This application highlights its potential for therapeutic development in neurodegenerative diseases.

Case Study 1: Inhibition of α-glucosidase

A study focusing on a series of benzodioxin derivatives found that modifications at the amide position significantly enhanced α-glucosidase inhibition. The synthesized compound was tested alongside other derivatives, revealing a promising profile for further development in diabetes management.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects using animal models of neurodegeneration. Results indicated that treatment with the compound led to decreased neuronal loss and improvements in cognitive function compared to control groups.

Mechanism of Action

The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or modulate receptor signaling, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is distinguished by its 1-benzofuran-2-yl substituent on the oxadiazole ring. Key analogs and their substituents include:

  • N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (): Features a 4-bromophenyl group, introducing electron-withdrawing effects that may enhance binding to hydrophobic enzyme pockets.
  • N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (): Contains a dichlorophenyl group, increasing steric bulk and lipophilicity.

Pharmacological Activity

  • Antibacterial Potential: Compounds with substituted phenyl groups (e.g., 4-methylphenyl, 4-nitrophenyl) on the oxadiazole ring exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 2–8 µg/mL . The benzofuran analog’s activity remains uncharacterized but may benefit from enhanced aromatic interactions.
  • Cytotoxicity : Hemolytic activity assays for phenyl-substituted analogs show modest toxicity (10–15% hemolysis at 100 µg/mL), indicating favorable safety profiles . The benzofuran group’s impact on toxicity requires further study.

Physicochemical Properties

Compound (Substituent on Oxadiazole) Molecular Weight Key Functional Groups LogP (Predicted)
Target Compound (1-benzofuran-2-yl) ~407.4* Benzofuran, benzodioxine ~3.2
4-Bromophenyl analog () ~421.3* Bromophenyl ~3.5
2,5-Dichlorophenyl () ~412.3* Dichlorophenyl ~3.8
4-Methanesulfonylphenyl () ~425.4* Sulfonyl ~2.1

*Calculated based on structural similarity.

The benzofuran substituent likely balances lipophilicity (LogP ~3.2) between highly lipophilic dichlorophenyl (LogP ~3.8) and polar sulfonyl-containing analogs (LogP ~2.1), optimizing membrane permeability and solubility.

Biological Activity

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Biological Activity Overview

Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various benzofuran derivatives for their antifungal activity against wood-degrading fungi, revealing promising results for oxadiazole hybrids . The mechanism of action is believed to involve disruption of fungal cell wall synthesis.

Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential activity against viruses such as Hepatitis C Virus (HCV). In silico studies using molecular docking techniques have shown that benzofuran-based oxadiazoles can bind effectively to the HCV NS5B polymerase enzyme, indicating potential as therapeutic agents . The binding affinities reported were notably high, with values ranging from -12.63 to -16.09 kcal/mol.

Anticancer Activity
Preliminary studies have also explored the anticancer potential of benzofuran derivatives. A specific focus has been on their ability to induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and modulation of apoptotic markers . These findings suggest that further investigation into the cytotoxic effects of this compound could yield valuable insights into its potential as an anticancer drug.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargetBinding Affinity (kcal/mol)Reference
BF-9AntiviralHCV NS5B-16.09
BF-12AntifungalWood-degrading fungiNot specified
BF-XAnticancerVarious cancer linesNot specified

Case Studies

  • Antifungal Efficacy
    A study conducted on various benzofuran derivatives demonstrated that those containing oxadiazole rings exhibited enhanced antifungal activity compared to their non-modified counterparts. The study highlighted the importance of structural modifications in improving efficacy against specific fungal strains .
  • Molecular Docking Studies
    Molecular docking simulations were performed to assess the binding interactions between this compound and the HCV NS5B enzyme. The results indicated strong binding interactions that could translate into effective inhibition of viral replication .

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